![molecular formula C12H23N5O3 B560096 DiZPK](/img/structure/B560096.png)
DiZPK
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准备方法
合成路线和反应条件
DiZPK 是通过一系列化学反应从吡咯赖氨酸开始合成的。 合成涉及将重氮甲烷部分掺入吡咯赖氨酸结构中 . 反应条件通常包括使用特定试剂和催化剂以促进重氮甲烷基团的掺入 .
工业生产方法
化学反应分析
反应类型
DiZPK 在暴露于紫外线 (UV) 光下时会发生光交联反应 . This compound 中的重氮甲烷部分在被 UV 光激活时会产生反应性卡宾,然后与附近的氨基酸侧链和肽主链形成共价键 .
常用试剂和条件
This compound 光交联反应所需的 主要试剂是 UV 光。 反应通常在水溶液中或在活细胞中在受控条件下进行,以确保有效交联 .
形成的主要产物
This compound 光交联反应形成的主要产物是共价键合的蛋白质复合物。 这些复合物可以使用质谱和蛋白质印迹等技术进行分析,以识别相互作用的蛋白质并研究它们的相互作用 .
科学研究应用
Key Applications of DiZPK
-
Protein-Protein Interaction Studies
- This compound has been utilized to investigate transient protein-protein interactions within living cells. For instance, a study demonstrated its effectiveness in capturing interactions between fatty acid synthase and protrudin in HeLa cells, revealing new insights into cellular protrusion mechanisms .
- Mapping Protein Interfaces
- Development of Cleavable Analogues
- Genetic Code Expansion
- Applications in Drug Discovery
Table 1: Summary of this compound Applications
Table 2: Case Studies Involving this compound
Case Studies
- Protrudin and Fatty Acid Synthase Interaction
- Cleavable Photocrosslinkers Development
作用机制
相似化合物的比较
DiZPK 在光交联剂中是独一无二的,因为它与吡咯赖氨酸的结构相似,并且能够以遗传方式掺入蛋白质中 . 类似的化合物包括:
DiZSeK: 另一种用于光交联的含有重氮甲烷的吡咯赖氨酸类似物.
DiZHSeC: 一种具有类似光交联特性的相关化合物.
生物活性
DiZPK (3-(3-methyl-3H-diazirin-3-yl)-propamino-carbonyl-Nε-l-lysine) is a genetically encoded photocrosslinker that has garnered attention for its ability to facilitate the study of protein-protein interactions (PPIs) in living systems. The compound's unique properties allow researchers to capture transient interactions within a physiological context, making it a valuable tool in molecular biology and biochemistry.
This compound contains a diazirine group, which is crucial for its photocrosslinking ability. Upon exposure to UV light, the diazirine group undergoes a rearrangement that leads to the formation of a reactive carbene, enabling it to covalently bond with nearby proteins. This mechanism allows for the identification of low-affinity interactions that are often difficult to study using traditional biochemical methods .
Applications in Protein-Protein Interaction Studies
This compound has been effectively utilized in various studies to elucidate PPIs. Here are some key findings from recent research:
- Incorporation Efficiency : In mammalian cells, this compound has shown high incorporation efficiency when used with an amber suppressor tRNA system. For instance, in HEK293T cells, the presence of this compound led to successful expression of green fluorescent protein (GFP) at specific sites, confirming its utility in genetic code expansion strategies .
- Capture of Protein Interactors : this compound has been employed to capture proteins interacting with protrudin, a protein involved in cellular protrusion. By incorporating this compound into protrudin at specific sites, researchers were able to identify several interacting partners through co-immunoprecipitation techniques .
Study 1: Protrudin Interactions
In a study investigating protrudin's role in cellular dynamics, this compound was incorporated into protrudin at position E52. The results indicated that the incorporation did not alter protrudin's distribution or function within HeLa cells. Both wild-type and this compound-modified protrudin induced similar cellular protrusions, demonstrating that this compound can be used without disrupting native protein functions .
Study 2: HdeA Protein Interactions
Another significant application of this compound was in mapping the interactome of HdeA, an acid stress chaperone in E. coli. The study utilized this compound to identify client proteins interacting with HdeA under acidic conditions. The results highlighted the effectiveness of this compound in capturing specific protein interactions that were previously challenging due to non-specific binding issues .
Comparative Analysis of Photocrosslinkers
The following table summarizes key characteristics of different photocrosslinkers including this compound:
Photocrosslinker | Type | Key Features | Applications |
---|---|---|---|
This compound | Genetically encoded | High efficiency, stable under physiological conditions | Protein-protein interaction studies |
DiZHSeC | Genetically encoded | Cleavable upon oxidative treatment | Target identification and separation |
9AAzNeuAc | Metabolically incorporated | Specific for glycan interactions | Mapping glycan-protein interactions |
属性
IUPAC Name |
(2S)-2-amino-6-[3-(3-methyldiazirin-3-yl)propylcarbamoylamino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5O3/c1-12(16-17-12)6-4-8-15-11(20)14-7-3-2-5-9(13)10(18)19/h9H,2-8,13H2,1H3,(H,18,19)(H2,14,15,20)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUIFRMUMYTGAV-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCNC(=O)NCCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N=N1)CCCNC(=O)NCCCC[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does DiZPK facilitate the study of protein-protein interactions, particularly in challenging environments like acidic conditions?
A1: this compound is a powerful tool for capturing transient protein interactions, even in challenging environments like low pH. It functions through the following steps:
- Incorporation: this compound, an unnatural amino acid, is incorporated into the target protein of interest using site-specific mutagenesis techniques. [, ] This allows researchers to target specific regions of the protein involved in interactions.
- Photoactivation: Upon exposure to ultraviolet (UV) light at 365 nm, the diazirine ring in this compound becomes activated, generating a highly reactive carbene species. [, ]
- Covalent Crosslinking: The carbene rapidly reacts with nearby molecules, forming a covalent bond with interacting partners within a short distance. This "freezes" the interaction, allowing for subsequent analysis. [, ]
Q2: What specific advantages does this compound offer over other photocrosslinking agents for studying protein interactions?
A2: this compound offers several advantages that make it a valuable tool for studying protein interactions:
- High Efficiency: this compound demonstrates a high crosslinking efficiency compared to other photocrosslinkers, enabling the capture of even weak or transient interactions. [] This is crucial for studying dynamic biological processes.
- Site-Specificity: The ability to incorporate this compound at specific sites within a protein allows researchers to probe interactions with high precision. This is in contrast to other crosslinkers that may react more randomly. []
- Minimal Perturbation: this compound's small size and incorporation as an amino acid minimize structural perturbations to the target protein, increasing the likelihood of capturing native interactions. []
Q3: Can you provide an example of how this compound has been successfully used to reveal novel biological insights?
A3: this compound has been instrumental in uncovering a novel chaperone-chaperone protection mechanism in bacteria. Researchers used this compound to investigate the function of HdeA, an acid-stress chaperone. By incorporating this compound into HdeA, they identified SurA, a key protein quality control factor, as an interacting partner. [] Further experiments revealed that HdeA protects SurA from aggregation under acidic conditions, ensuring its functionality for subsequent protein folding and transport. This discovery highlights a previously unknown cooperative mechanism employed by bacteria to survive harsh acidic environments, such as the human stomach. []
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